molecular formula C8H12O2 B571127 3,9-Dioxatricyclo[4.3.1.0~2,4~]decane CAS No. 115099-71-3

3,9-Dioxatricyclo[4.3.1.0~2,4~]decane

Cat. No.: B571127
CAS No.: 115099-71-3
M. Wt: 140.182
InChI Key: GKMLJTFQIFHXTK-UHFFFAOYSA-N
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Description

3,9-Dioxatricyclo[4.3.1.0²⁴]decane is a tricyclic organic compound featuring a bicyclo[4.3.1]decane core with two oxygen atoms at positions 3 and 7. Its synthesis often involves oxidative cyclization or intramolecular Diels-Alder reactions, as seen in related natural product syntheses .

Properties

CAS No.

115099-71-3

Molecular Formula

C8H12O2

Molecular Weight

140.182

InChI

InChI=1S/C8H12O2/c1-2-9-6-3-5(1)4-7-8(6)10-7/h5-8H,1-4H2

InChI Key

GKMLJTFQIFHXTK-UHFFFAOYSA-N

SMILES

C1COC2CC1CC3C2O3

Synonyms

3,9-Dioxatricyclo[4.3.1.02,4]decane (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Tricyclic Compounds

Table 1: Key Structural Features of 3,9-Dioxatricyclo[4.3.1.0²⁴]decane and Analogues
Compound Name Core Structure Oxygen Positions Substituents/Functional Groups Key References
3,9-Dioxatricyclo[4.3.1.0²⁴]decane Tricyclo[4.3.1.0²⁴]decane 3, 9 None (parent structure)
2,11-Dioxatricyclo[4.4.1.0³⁹]undecane Tricyclo[4.4.1.0³⁹]undecane 2, 11 Coupled with tricyclo[4.3.1.0³⁷]decane
3,10-Dioxatricyclo[4.3.1.0²⁴]dec-7-ene Tricyclo[4.3.1.0²⁴]dec-7-ene 3, 10 Double bond at C7-C8
Oxatricyclo[4.3.1.0]decane (Morellin) Tricyclo[4.3.1.0]decane 4 Xanthone-derived substituents
Isotwistane (tricyclo[4.3.1.0³⁷]decane) Tricyclo[4.3.1.0³⁷]decane None Isocyanide group (marine-derived)

Key Observations :

  • Oxygen Positioning: The placement of oxygen atoms significantly impacts polarity and reactivity. For example, 3,9-dioxatricyclo[4.3.1.0²⁴]decane’s oxygen atoms enhance polarity compared to non-oxygenated isotwistane .
  • Ring Strain : The bicyclo[4.3.1] framework introduces strain, but the oxygen atoms in 3,9-dioxatricyclo[4.3.1.0²⁴]decane may mitigate this through electronic effects .
  • Functional Groups : Derivatives like 3,10-dioxatricyclo[4.3.1.0²⁴]dec-7-ene (with a double bond) exhibit altered stability and reactivity profiles compared to the saturated parent compound .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Polarity) Stability
3,9-Dioxatricyclo[4.3.1.0²⁴]decane Not reported >200 (estimated) Moderate (polar) Stable under inert conditions
Decane (C₁₀H₂₂) -30 174 Insoluble in water Highly stable
3,10-Dioxatricyclo[4.3.1.0²⁴]dec-7-ene Not reported Not reported Low (non-polar) Sensitive to oxidation
Garmultin A (2,11-dioxatricyclo derivative) 198–200 Decomposes Soluble in DMSO Thermally labile

Key Findings :

  • Polarity: Oxygenated tricyclics (e.g., 3,9-dioxatricyclo) exhibit higher solubility in polar solvents than non-oxygenated analogs like isotwistane .
  • Thermal Stability : Phosphorus-containing analogs (e.g., 3,9-diphosphaspiro[5.5]undecane derivatives) show superior thermal stability due to robust P-O bonds, whereas oxygen-only tricyclics may decompose at high temperatures .
  • Reactivity : The strained tricyclic core in 3,9-dioxatricyclo[4.3.1.0²⁴]decane makes it prone to ring-opening reactions under acidic conditions, a property exploited in synthetic derivatization .

Preparation Methods

Example Protocol from Patent Literature

In a representative procedure, 190 g of 3-iodomethyl-4β-acetoxy-8-methoxy-10-methylene-2,9-dioxatricyclo[4.3.1.0³,⁷]decane was refluxed with piperidine and sodium bicarbonate at 150°C for 4 hours. The reaction yielded 180 g (crude) of 3-piperidinomethyl-4β-hydroxy-8β-methoxy-10-methylene-2,9-dioxatricyclo[4.3.1.0³,⁷]decane, demonstrating the efficacy of aminolysis for functionalizing the tricyclic core.

Key Reaction Parameters:

  • Solvent : Piperidine (acts as both solvent and nucleophile)

  • Base : Sodium bicarbonate (neutralizes HX byproducts)

  • Temperature : 150°C (ensures sufficient activation energy for substitution)

  • Workup : Ether extraction, sodium hydroxide wash, and rotary evaporation

Redox-Mediated Functional Group Interconversion

Oxidation and reduction steps are critical for installing hydroxyl or carbonyl groups. The use of pyridinium chlorochromate (PCC) and oxalyl chloride has been documented for similar norbornane-derived systems.

Optimization of Oxidation Reactions

Data from norbornane-based syntheses reveal that PCC (3.0 equiv.) at 21°C achieves 79% yield in oxidizing secondary alcohols to ketones (Table 1). This suggests applicability for introducing ketone functionalities into the tricyclic scaffold prior to etherification.

Table 1: Optimization of Oxidation Conditions for Norbornane Derivatives

EntryStarting MaterialOxidizing Agent (equiv.)Temp (°C)Time (h)Yield (%)
514PCC (3.0)21379

Hydrogenation of Unsaturated Precursors

Selective hydrogenation of exocyclic double bonds is employed to saturate the 10-methylene group. For instance, palladium oxide-catalyzed hydrogenation of 3-(N-benzyl-N-methylaminomethyl)-4β-hydroxy-8β-methoxy-10-methylene-2,9-dioxatricyclo[4.3.1.0³,⁷]decane in ethanol yielded 84% of the saturated analog after 2 hours.

Critical Factors:

  • Catalyst : Palladium oxide (5 g per 16.9 g substrate)

  • Solvent : Ethanol (ensures homogeneity and H₂ solubility)

  • Pressure : Ambient H₂ (simplifies reaction setup)

Etherification via Carbamate and Ester Formation

Protecting group strategies are essential for regioselective functionalization. The patent describes phenylisocyanate-mediated carbamate formation at the 4β-hydroxy position, achieving 90% yield when catalyzed by phenylmercuric acetate in methylene chloride. Similarly, benzoate esters are synthesized using benzoic anhydride in pyridine (57% yield).

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions from analogous syntheses:

Table 2: Representative Yields for Tricyclic Ether Derivatives

Reaction TypeStarting MaterialConditionsYield (%)
Aminolysis (piperidine)3-Iodomethyl150°C, 4 h, NaHCO₃~95
Oxidation (PCC)Secondary alcohol21°C, 3 h79
Hydrogenation (PdO)10-MethyleneEtOH, H₂, 2 h84
Carbamate formation4β-HydroxyPhNCO, CH₂Cl₂, 1–2 h90

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer : Discrepancies often stem from oversimplified models (e.g., neglecting solvent dynamics). Improve accuracy by incorporating explicit solvation in DFT calculations or using machine learning (ML) to train models on high-quality experimental datasets. Statistical tools like Bland-Altman plots quantify prediction biases .

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